WAY-608094

Description

Structure

3D Structure

Properties

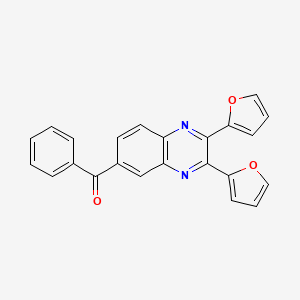

Molecular Formula |

C23H14N2O3 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

[2,3-bis(furan-2-yl)quinoxalin-6-yl]-phenylmethanone |

InChI |

InChI=1S/C23H14N2O3/c26-23(15-6-2-1-3-7-15)16-10-11-17-18(14-16)25-22(20-9-5-13-28-20)21(24-17)19-8-4-12-27-19/h1-14H |

InChI Key |

JMIHJEGISAXHQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Case of WAY-608094: A Search for Discovery and Synthesis

Despite a comprehensive search of scientific literature and public databases, detailed information regarding the discovery, synthesis, and biological activity of the compound designated as WAY-608094 remains elusive. This technical guide outlines the current landscape of available information and places the compound within the broader context of its chemical class, quinoxaline (B1680401) derivatives.

General Synthesis of Quinoxaline Scaffolds

The synthesis of the core quinoxaline structure, the foundation of this compound, is a well-established chemical transformation. The most common and direct method involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This reaction is versatile and allows for the introduction of various substituents on the quinoxaline ring.

A generalized workflow for the synthesis of a substituted quinoxaline, such as the one potentially used for this compound, is depicted below.

Figure 1. Generalized synthetic scheme for the formation of a substituted quinoxaline core.

For the specific synthesis of this compound, a plausible, though unconfirmed, synthetic route would involve the reaction of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound bearing furan (B31954) and phenyl moieties.

Potential Biological Significance of the Quinoxaline Scaffold

Quinoxaline derivatives have been extensively investigated for a wide array of pharmacological activities. While no specific biological data for this compound has been found, the core scaffold is known to be a "privileged structure" in drug discovery, meaning it can interact with a variety of biological targets.

The logical relationship for investigating the biological activity of a novel quinoxaline derivative would typically follow the workflow illustrated below.

Figure 2. A typical workflow for the discovery and development of a new drug candidate based on a quinoxaline scaffold.

Data Summary

Due to the absence of published data, a table summarizing the quantitative data for this compound cannot be provided.

| Data Point | Value |

| Molecular Formula | C23H14N2O3 |

| Molecular Weight | 366.37 g/mol |

| CAS Number | 312590-55-9 |

| Pharmacological Data | |

| Target(s) | Not Available |

| Binding Affinity (Ki/IC50) | Not Available |

| In vitro Efficacy | Not Available |

| In vivo Efficacy | Not Available |

| Pharmacokinetic Data | |

| Bioavailability | Not Available |

| Half-life | Not Available |

| Metabolism | Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain.

Conclusion

The compound known as this compound remains an uncharacterized entity in the scientific literature. While its chemical structure suggests it belongs to the pharmacologically significant class of quinoxalines, no specific details regarding its discovery, synthesis, or biological activity have been published. It is possible that this compound was an internal discovery compound of a pharmaceutical company that was not pursued or that the relevant data has not been disclosed publicly. Further research and disclosure from the originating institution would be necessary to provide a comprehensive technical overview of this molecule.

WAY-608094: A Technical Overview of its Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

WAY-608094 is a chemical compound with the systematic IUPAC name (2,3-Di-2-furanyl-6-quinoxalinyl)phenylmethanone. This technical guide provides a concise summary of its core chemical and structural properties.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by a central quinoxaline (B1680401) ring substituted with two furan (B31954) rings and a benzoyl group.

| Property | Value |

| Molecular Formula | C₂₃H₁₄N₂O₃ |

| Molecular Weight | 366.37 g/mol |

| CAS Number | 312590-55-9 |

| PubChem CID | 1037240 |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |

| InChI | InChI=1S/C23H14N2O3/c26-23(15-6-2-1-3-7-15)16-10-11-17-18(14-16)25-22(20-9-5-13-28-20)21(24-17)19-8-4-12-27-19/h1-14H |

Caption: Table summarizing the key chemical identifiers and properties of this compound.

Note on Further Information

At the time of this writing, detailed public information regarding the pharmacological properties, experimental protocols, and specific signaling pathways associated with this compound is limited. Further investigation into proprietary databases or specialized chemical literature may be required to obtain quantitative data such as binding affinities (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and to elucidate its mechanism of action and effects on biological signaling cascades.

Without specific experimental data, the generation of detailed experimental workflows or signaling pathway diagrams would be speculative and is therefore not included in this guide. Researchers interested in the potential biological activity of this compound are encouraged to consult specialized pharmacological studies or conduct their own in vitro and in vivo investigations.

WAY-608094: Unraveling the Mechanism of Action - A Technical Guide

Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, no public information is available regarding the mechanism of action, pharmacological properties, or experimental data for a compound designated as "WAY-608094." While some chemical suppliers list a CAS number (312590-55-9) and a molecular formula (C23H14N2O3), there is a notable absence of this compound in prominent databases such as PubChem and the IUPHAR/BPS Guide to PHARMACOLOGY.

The lack of peer-reviewed research, preclinical or clinical studies, and any associated data makes it impossible to provide an in-depth technical guide on its core mechanism of action as requested. The information required to fulfill the core requirements of this request—including quantitative data, experimental protocols, and signaling pathway visualizations—does not appear to be in the public domain.

Therefore, the following sections, which would typically detail the pharmacology of a compound, remain speculative and are presented as a template of what such a guide would entail if data were available.

Executive Summary (Hypothetical)

This section would typically provide a high-level overview of this compound, including its primary molecular target, its mode of action (e.g., agonist, antagonist, inhibitor), and its potential therapeutic applications based on its pharmacological profile.

Introduction to [Hypothetical Target]

This section would provide background information on the putative biological target of this compound. This would include its physiological role, involvement in disease pathways, and the rationale for targeting it for therapeutic intervention.

Core Mechanism of Action (Hypothetical)

This would be the central section of the guide, detailing how this compound interacts with its target at a molecular level. It would describe the binding site, the nature of the interaction (e.g., competitive, non-competitive), and the immediate downstream consequences of this interaction.

Binding Affinity and Potency

Quantitative data on the binding affinity and functional potency of this compound would be presented here in a tabular format.

Table 1: In Vitro Pharmacological Profile of this compound (Hypothetical Data)

| Parameter | Value | Assay Description |

|---|---|---|

| Ki (Binding Affinity) | [e.g., 1.5 nM] | Radioligand displacement assay using [³H]-ligand in cells expressing the target receptor. |

| EC50 (Potency) | [e.g., 10.2 nM] | Functional assay measuring the concentration of this compound required to elicit a half-maximal response (e.g., cAMP accumulation). |

| IC50 (Inhibitory Potency) | [e.g., 25 nM] | Assay measuring the concentration of this compound needed to inhibit a specific enzymatic activity or signaling event by 50%. |

Downstream Signaling Pathways (Hypothetical)

This section would elucidate the signal transduction cascades that are modulated by this compound following its interaction with the primary target.

[Hypothetical Pathway 1]

A description of the first key signaling pathway affected by this compound would be provided here.

Caption: Hypothetical Signaling Pathway Activated by this compound.

[Hypothetical Pathway 2]

A description of a second key signaling pathway influenced by this compound would be detailed in this subsection.

Caption: Hypothetical MAPK/ERK Pathway Modulation by this compound.

Experimental Protocols (Hypothetical)

This section would provide detailed methodologies for the key experiments that would be cited in a typical pharmacological whitepaper.

Receptor Binding Assay

A step-by-step protocol for a competitive radioligand binding assay to determine the Ki of this compound would be outlined here.

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay (e.g., cAMP Measurement)

A detailed protocol for a functional assay, such as measuring cyclic AMP (cAMP) levels in response to this compound, would be provided.

Conclusion

WAY-608094 and the Landscape of 5-HT2C Receptor Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HT2C Receptor Signaling Pathways

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Beyond the canonical Gq/11 pathway, the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and engage β-arrestin pathways, leading to a diverse and complex signaling profile. This phenomenon, known as functional selectivity or biased agonism, where a ligand preferentially activates one signaling pathway over another, is a key area of modern pharmacology.

digraph "5-HT2C_Receptor_Signaling_Pathways" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

Agonist [label="5-HT2C Agonist\n(e.g., WAY-161503, Ro 60-0175)", fillcolor="#FBBC05", fontcolor="#202124"];

Receptor [label="5-HT2C Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Gq11 [label="Gq/11", fillcolor="#34A853", fontcolor="#FFFFFF"];

PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Ca_Release [label="Intracellular Ca2+\nRelease", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Downstream_Gq [label="Downstream\nCellular Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Beta_Arrestin [label="β-Arrestin", fillcolor="#34A853", fontcolor="#FFFFFF"];

ERK [label="ERK Activation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

Downstream_Beta_Arrestin [label="Receptor Internalization &\nSignal Termination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Agonist -> Receptor [color="#5F6368"];

Receptor -> Gq11 [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

Gq11 -> PLC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

PLC -> PIP2 [label="Hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

PIP2 -> IP3 [arrowhead=none, color="#5F6368"];

PIP2 -> DAG [arrowhead=none, color="#5F6368"];

IP3 -> Ca_Release [label="Stimulates", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

DAG -> PKC [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

Ca_Release -> Downstream_Gq [color="#5F6368"];

PKC -> Downstream_Gq [color="#5F6368"];

Receptor -> Beta_Arrestin [label="Recruits", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

Beta_Arrestin -> ERK [label="Mediates", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

Beta_Arrestin -> Downstream_Beta_Arrestin [color="#5F6368"];

}

A generalized workflow for the in vitro characterization of a 5-HT2C agonist.

Conclusion

While specific pharmacological data for WAY-608094 as a 5-HT2C receptor agonist remains elusive in the public domain, the principles and methodologies for characterizing such a compound are well-established. By examining the detailed in vitro profiles of representative 5-HT2C agonists like WAY-161503, Ro 60-0175, and CP-809101, researchers can gain a thorough understanding of the key parameters—binding affinity, functional potency, and selectivity—that define the pharmacological character of a 5-HT2C receptor agonist. The signaling pathways and experimental workflows outlined in this guide provide a foundational framework for the investigation and development of novel ligands targeting the 5-HT2C receptor for various therapeutic applications. Further research into the nuanced signaling profiles of these compounds, particularly concerning biased agonism, will be instrumental in designing next-generation therapeutics with improved efficacy and reduced side effects.

The Pharmacological Profile of WAY-608094: An In-Depth Technical Guide

An extensive search of publicly available scientific literature and chemical databases has revealed a significant lack of pharmacological data for the compound designated as WAY-608094. Despite identifying its chemical identity, there is no retrievable information regarding its specific biological targets, binding affinities, functional activity, or in vivo pharmacology. This guide summarizes the available chemical information and candidly addresses the absence of pharmacological data, a critical consideration for researchers, scientists, and drug development professionals.

Chemical Identity of this compound

While pharmacological data is absent, the chemical identity of this compound has been established through various chemical supplier databases.

| Identifier | Value |

| CAS Number | 312590-55-9 |

| Chemical Name | (2,3-Di-2-furanyl-6-quinoxalinyl)phenylmethanone |

| Molecular Formula | C23H14N2O3 |

| Molecular Weight | 366.37 g/mol |

This structural information suggests that this compound belongs to the quinoxaline (B1680401) class of compounds, a heterocyclic scaffold that is present in a variety of biologically active molecules. The presence of furan (B31954) and phenyl moieties further contributes to its chemical properties.

The Uncharted Pharmacological Landscape

Repeated, in-depth searches using the compound name, CAS number, and chemical name have failed to produce any specific pharmacological data. Commercial vendor sites list this compound as an "active molecule," "inhibitor," or "drug derivative," but provide no context or quantitative data to substantiate these claims.

The absence of information spans across several critical areas required for a comprehensive pharmacological profile:

-

Binding Affinity: No data (e.g., Kᵢ, Kₔ) is available to quantify the binding of this compound to any biological target.

-

Functional Activity: There are no published results from functional assays (e.g., EC₅₀, IC₅₀) to indicate whether this compound acts as an agonist, antagonist, or inhibitor of any specific cellular pathway.

-

In Vivo Studies: No preclinical or clinical studies involving this compound have been found in the public domain.

-

Mechanism of Action: The molecular mechanism of action for this compound remains unknown.

-

Signaling Pathways: Without a known target, it is impossible to delineate any signaling pathways that may be modulated by this compound.

Potential Context and Future Directions

The "WAY" prefix in the compound's designation is historically associated with the pharmaceutical company Wyeth (now part of Pfizer). It is plausible that this compound was an internal discovery or development compound that was either discontinued (B1498344) at an early stage, failed to show promising activity, or remains part of proprietary, unpublished research.

A search for structurally similar compounds revealed a report on 2,3-bis(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide, which exhibited anti-proliferative activity. This suggests that this compound may have been synthesized and potentially screened as part of a library of quinoxaline derivatives for indications such as oncology. However, this remains speculative without direct evidence.

For researchers interested in the pharmacological profile of this compound, the path forward would necessitate de novo biological screening. This would involve:

-

Target Identification Assays: Broad screening against various receptor panels, enzyme assays, and cellular models to identify a potential biological target.

-

Binding and Functional Assays: Once a target is identified, conducting radioligand binding studies and relevant functional assays to quantify the compound's affinity and efficacy.

-

In Vitro and In Vivo ADME/Tox Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

Conclusion

At present, a detailed technical guide on the core pharmacological profile of this compound cannot be constructed due to the complete absence of publicly available data. The information is limited to its chemical structure and identifiers. For the scientific and drug development community, this compound represents an uncharted entity with a currently unknown biological function. Any progression in understanding its pharmacology would require primary research to elucidate its molecular target and subsequent biological activity.

The Enigmatic History of WAY-608094: A Research Molecule in Obscurity

For Researchers, Scientists, and Drug Development Professionals

WAY-608094, chemically identified as (2,3-Di-2-furanyl-6-quinoxalinyl)phenylmethanone, remains a molecule of scientific interest primarily within chemical supplier catalogs, yet its history and developmental pathway are conspicuously absent from public scientific literature and patent databases. Despite its classification as an "active molecule," a comprehensive search for its discovery, preclinical data, and specific biological targets has yielded no substantive information. This guide serves to consolidate the known chemical identity of this compound and to highlight the current void in publicly available research regarding its development.

Chemical Identity

A summary of the key chemical identifiers for this compound is presented below.

| Property | Value |

| IUPAC Name | (2,3-Di-2-furanyl-6-quinoxalinyl)phenylmethanone |

| CAS Number | 312590-55-9 |

| Molecular Formula | C₂₃H₁₄N₂O₃ |

| Molecular Weight | 366.37 g/mol |

Developmental History and Research Status

The designation "WAY" suggests a possible origin within the research and development pipeline of Wyeth, a former pharmaceutical company. However, no patents or publications from Wyeth or its subsequent parent company, Pfizer, explicitly mention this compound. The compound is commercially available from multiple chemical suppliers, indicating its synthesis and potential use as a research chemical or building block.

The broader class of molecules to which this compound belongs, quinoxaline (B1680401) derivatives, has been the subject of extensive research. These compounds are known to exhibit a wide range of biological activities, including roles as anticancer agents and kinase inhibitors. For instance, various quinoxaline derivatives have been investigated for their potential to inhibit apoptosis signal-regulated kinase 1 (ASK1). Furthermore, the "furan-2-yl(phenyl)methanone" moiety present in this compound is structurally related to compounds that have been studied for their protein tyrosine kinase inhibitory activity.

Despite these connections to pharmacologically active chemical families, the specific biological rationale for the synthesis of this compound, its intended target, and any subsequent findings from screening or preclinical evaluation remain unpublished.

Concluding Remarks

The history and development of this compound are currently shrouded in obscurity. While its chemical structure is defined and it is available for research purposes, the absence of any associated scientific literature or patents prevents a detailed analysis of its intended use, mechanism of action, or developmental trajectory. It is plausible that this compound was synthesized as part of a larger library of compounds for high-throughput screening and either failed to show significant activity, or the results of its evaluation were never publicly disclosed. For researchers interested in this molecule, the path forward would likely involve de novo investigation of its biological properties. Without any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

The 5-HT1A Receptor Antagonist WAY-100135: A Technical Guide on its Therapeutic Potential in Neuropsychiatric Disorders

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The compound "WAY-608094" as specified in the initial request did not yield relevant scientific data. This document focuses on the extensively researched and structurally related compound WAY-100135 , a potent 5-HT1A receptor antagonist, which is likely the intended subject of inquiry.

Executive Summary

WAY-100135 is a phenylpiperazine derivative that acts as a potent and selective antagonist at serotonin (B10506) 5-HT1A receptors. This receptor subtype is critically involved in the modulation of mood, anxiety, and cognition, making it a key target for the development of novel therapeutics for a range of neuropsychiatric disorders. Preclinical evidence suggests that WAY-100135 has potential therapeutic applications in conditions such as schizophrenia and anxiety. This technical guide provides a comprehensive overview of the pharmacological profile of WAY-100135, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

WAY-100135 exhibits high affinity for the 5-HT1A receptor, acting as a "silent" antagonist, meaning it does not have intrinsic activity of its own. By blocking both presynaptic autoreceptors on serotonergic neurons and postsynaptic receptors in various brain regions, WAY-100135 can modulate serotonergic neurotransmission. Notably, some studies have indicated that WAY-100135 also possesses partial agonist activity at the 5-HT1D receptor.[1]

Receptor Binding Profile

The binding affinity of WAY-100135 for various receptors has been characterized in numerous studies. The following table summarizes key binding data.

| Receptor | Species | Preparation | Radioligand | Parameter | Value | Reference |

| 5-HT1A | Rat | Hippocampal Membranes | [³H]8-OH-DPAT | IC₅₀ | 34 nM | [2] |

| 5-HT1A | Human | Recombinant CHO cells | [³H]8-OH-DPAT | pKi | 8.87 | [3] |

| 5-HT1D | - | - | - | pKi | 7.58 | [1] |

| 5-HT1B | - | - | - | pKi | 5.82 | [1] |

| Dopamine D2 | Rat | Striatum | [³H]-spiperone | pKi | 6.41 | [4] |

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o protein.[5] Antagonism of this receptor by WAY-100135 blocks the downstream signaling cascade initiated by serotonin.

References

- 1. WAY-100135 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Lack of Publicly Available In Vivo Data for WAY-608094 Hinders Protocol Development

Despite a thorough search of available scientific literature and databases, detailed in vivo experimental protocols and quantitative data for the compound WAY-608094 could not be located. As a result, the creation of comprehensive application notes and specific protocols for in vivo studies, as initially requested, cannot be fulfilled at this time.

This compound is a chemical entity with the molecular formula C23H14N2O3 and a molecular weight of 366.37. While basic chemical information is accessible, public repositories of scientific research do not contain specific studies detailing its use in living organisms (in vivo). This includes a lack of information on appropriate animal models, effective dosages, and specific routes of administration for preclinical research.

Furthermore, the precise biological mechanism of action and the downstream signaling pathways affected by this compound are not well-documented in the available literature. Without this foundational knowledge, constructing an accurate signaling pathway diagram, as requested, is not feasible.

The creation of detailed experimental protocols necessitates access to previously conducted and peer-reviewed research. Such documentation would typically provide methodologies for key experiments, including but not limited to, drug formulation, animal handling and dosing procedures, and the specific endpoints measured to determine the compound's effects. The absence of such published data for this compound makes it impossible to generate the required detailed protocols and structured data tables.

Researchers and drug development professionals interested in the in vivo application of this compound would need to conduct preliminary exploratory studies to determine basic pharmacological parameters. These would include dose-ranging studies to establish a safe and effective dose, pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and initial efficacy studies in relevant disease models.

It is recommended that any researcher considering in vivo work with this compound begin with a comprehensive literature review for any newly published data and proceed with a carefully designed series of pilot experiments to establish the necessary parameters for a full-scale in vivo study.

Application Notes and Protocols for WAY-163909 Administration in Rodents

Note: Initial searches for "WAY-608094" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound was the selective 5-HT2C receptor agonist, WAY-163909 . The following application notes and protocols are based on published studies involving WAY-163909.

These notes are intended for researchers, scientists, and drug development professionals working with rodent models. They provide a summary of dosing and administration practices for WAY-163909 in preclinical studies investigating its therapeutic potential.

Data Presentation: Quantitative Dosing Information

The following tables summarize the effective doses of WAY-163909 administered in various rodent models as reported in the scientific literature.

Table 1: WAY-163909 Dosing in Rat Models

| Animal Model | Effect | Dose Range | Route of Administration | Vehicle |

| Wistar-Kyoto Rats (Forced Swim Test) | Antidepressant-like | 10 mg/kg | i.p. or s.c. | Not Specified |

| Sprague-Dawley Rats (Forced Swim Test) | Antidepressant-like (decreased immobility, increased swimming) | Not Specified | Not Specified | Not Specified |

| Olfactory Bulbectomy (BULB) Model | Reduction of hyperactivity | 3 mg/kg (for 5 or 21 days) | i.p. | Not Specified |

| Schedule-Induced Polydipsia (SIP) | Decreased adjunctive drinking | 3 mg/kg (acute) | i.p. | Not Specified |

| Sexual Function Model | Deficits in sexual function | 10 mg/kg (chronic) | i.p. | Not Specified |

| Conditioned Avoidance Responding | Reduced avoidance responding | 0.3-3 mg/kg (i.p.), 1-17 mg/kg (p.o.) | i.p. or p.o. | Not Specified |

| In Vivo Microdialysis | Decreased extracellular dopamine (B1211576) in nucleus accumbens | 10 mg/kg | s.c. | Not Specified |

| In Vivo Electrophysiology | Decreased firing of dopamine neurons in ventral tegmental area | 1-10 mg/kg (acute and chronic) | i.p. | Not Specified |

| Neurochemical Study | Altered dopamine and serotonin (B10506) metabolism | 0.3 and 3 mg/kg | i.p. | 0.9% NaCl |

Table 2: WAY-163909 Dosing in Mouse Models

| Animal Model | Effect | Dose Range | Route of Administration | Vehicle |

| DBA/2N Mice (Prepulse Inhibition) | Improved prepulse inhibition | 1.7-17 mg/kg | i.p. | Not Specified |

| Phencyclidine-Induced Hyperactivity | Reduced locomotor activity | 0.3-3 mg/kg | s.c. | Not Specified |

| Apomorphine-Induced Climbing | Decreased climbing behavior | 1.7-30 mg/kg | i.p. | Not Specified |

| Ketamine-Induced Hypothermia | Attenuation of hypothermia | 0.3-3 mg/kg | i.p. | 5% Tween 80 in saline |

Experimental Protocols

Protocol 1: Assessment of Antidepressant-Like Effects in the Rat Forced Swim Test

1. Objective: To evaluate the antidepressant-like properties of WAY-163909 in Wistar-Kyoto rats.

2. Materials:

- WAY-163909

- Vehicle (e.g., sterile saline or a vehicle used in cited literature)

- Wistar-Kyoto rats

- Forced swim test apparatus (a cylinder filled with water)

- Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections

3. Procedure:

- Animal Acclimation: Acclimate male Wistar-Kyoto rats to the housing facility for at least one week before the experiment.

- Drug Preparation: Dissolve WAY-163909 in the chosen vehicle to achieve the desired concentration for a 10 mg/kg dose.

- Administration: Administer WAY-163909 (10 mg/kg) or vehicle via i.p. or s.c. injection.

- Forced Swim Test: 30-60 minutes post-injection, place each rat individually into the swim cylinder for a 5-minute test session.

- Data Collection: Videotape the sessions and score the duration of immobility.

- Analysis: Compare the immobility time between the WAY-163909-treated group and the vehicle-treated group. A significant decrease in immobility is indicative of an antidepressant-like effect.[1][2]

Protocol 2: Evaluation of Antipsychotic-Like Activity in the Mouse Prepulse Inhibition Test

1. Objective: To assess the ability of WAY-163909 to reverse deficits in prepulse inhibition (PPI) in DBA/2N mice. Deficits in PPI are a model for sensorimotor gating deficits observed in schizophrenia.

2. Materials:

- WAY-163909

- Vehicle

- A PPI-disrupting agent (e.g., MK-801 or DOI)

- DBA/2N mice

- PPI apparatus (a startle chamber with a speaker for delivering acoustic stimuli)

- Syringes and needles for i.p. injections

3. Procedure:

- Animal Acclimation: Acclimate male DBA/2N mice to the facility for at least one week.

- Drug Preparation: Prepare solutions of WAY-163909 (1.7-17 mg/kg) and the PPI-disrupting agent in the appropriate vehicles.

- Administration:

- Administer WAY-163909 or vehicle via i.p. injection.

- After a specified pretreatment time (e.g., 15-30 minutes), administer the PPI-disrupting agent or its vehicle.

- PPI Testing: After another interval (e.g., 15-30 minutes), place the mice in the startle chambers for the PPI session. The session typically consists of startle pulses alone and prepulses followed by startle pulses.

- Data Collection: Measure the startle response amplitude for each trial type.

- Analysis: Calculate the percentage of PPI for each mouse. Compare the PPI levels between groups to determine if WAY-163909 can reverse the deficit induced by the disrupting agent.[3]

Mandatory Visualizations

Caption: General experimental workflow for rodent behavioral studies.

Caption: Proposed signaling pathway of the 5-HT2C agonist WAY-163909.

References

- 1. Antidepressant-like effects of the novel, selective, 5-HT2C receptor agonist WAY-163909 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assay for Screening Tubulin Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a critical component of the cytoskeleton, plays a fundamental role in various cellular processes, including cell division, migration, and intracellular transport. The polymerization of tubulin into microtubules is a dynamic process, and its disruption is a key mechanism for inducing cell cycle arrest and apoptosis. Consequently, inhibitors of tubulin polymerization have emerged as a significant class of anti-cancer agents. This application note provides a detailed protocol for a cell-based assay to screen and characterize compounds, such as the hypothetical Compound X, for their ability to inhibit tubulin polymerization. The described assay utilizes high-content imaging to quantify changes in microtubule structure and subsequent effects on the cell cycle.

Assay Principle

This assay is designed to identify and quantify the inhibitory effect of test compounds on tubulin polymerization within a cellular context. The principle relies on the visualization and analysis of changes in the microtubule network and cell cycle distribution in response to compound treatment. Cells are stained with fluorescent dyes to label microtubules and DNA. High-content imaging and analysis are then used to measure parameters such as microtubule integrity, cell morphology, and the percentage of cells in different phases of the cell cycle. A disruption of the microtubule network and an accumulation of cells in the G2/M phase are indicative of tubulin polymerization inhibition.

Signaling Pathway of Microtubule Dynamics

Caption: Signaling pathway of microtubule dynamics and the inhibitory action of Compound X.

Experimental Workflow

Caption: Experimental workflow for the cell-based tubulin polymerization inhibition assay.

Experimental Protocols

Materials and Reagents:

-

HeLa cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well black, clear-bottom imaging plates

-

Compound X (and positive control, e.g., Nocodazole)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

High-content imaging system

Protocol:

-

Cell Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and seed the cells into a 96-well black, clear-bottom imaging plate at a density of 5,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of Compound X in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Nocodazole).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Fixation and Permeabilization:

-

Carefully aspirate the medium from the wells.

-

Wash the cells twice with 100 µL of PBS.

-

Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by adding 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Dilute the primary anti-α-tubulin antibody in Blocking Buffer (e.g., 1:1000).

-

Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in Blocking Buffer (e.g., 1:1000 for antibody, 1 µg/mL for DAPI).

-

Add 50 µL of the secondary antibody and DAPI solution to each well and incubate for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Add 100 µL of PBS to each well for imaging.

-

-

High-Content Imaging and Analysis:

-

Acquire images using a high-content imaging system with appropriate filters for DAPI (blue channel) and Alexa Fluor 488 (green channel).

-

Use image analysis software to:

-

Identify and count individual cells based on DAPI staining.

-

Quantify the integrity of the microtubule network in the green channel (e.g., texture analysis, fiber length).

-

Measure the DNA content of each cell from the DAPI signal to determine the cell cycle phase (G1, S, G2/M).

-

-

Data Presentation

The quantitative data obtained from the image analysis can be summarized in the following tables for clear comparison.

Table 1: Effect of Compound X on Microtubule Integrity

| Compound Concentration (µM) | Microtubule Integrity Score (Mean ± SD) |

| Vehicle Control (0) | 0.95 ± 0.05 |

| 0.01 | 0.88 ± 0.06 |

| 0.1 | 0.65 ± 0.08 |

| 1 | 0.32 ± 0.07 |

| 10 | 0.15 ± 0.04 |

| Nocodazole (10 µM) | 0.12 ± 0.03 |

Microtubule Integrity Score is a normalized value where 1 represents a fully intact network and 0 represents complete disruption.

Table 2: Effect of Compound X on Cell Cycle Distribution

| Compound Concentration (µM) | % Cells in G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |

| Vehicle Control (0) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.8 |

| 0.01 | 53.1 ± 2.9 | 26.5 ± 2.7 | 20.4 ± 3.0 |

| 0.1 | 45.7 ± 3.5 | 24.1 ± 2.9 | 30.2 ± 3.8 |

| 1 | 22.3 ± 2.8 | 15.6 ± 2.4 | 62.1 ± 4.5 |

| 10 | 15.8 ± 2.1 | 10.2 ± 1.9 | 74.0 ± 5.1 |

| Nocodazole (10 µM) | 14.5 ± 1.9 | 9.8 ± 1.7 | 75.7 ± 4.9 |

Conclusion

The described cell-based assay provides a robust and quantitative method for screening and characterizing inhibitors of tubulin polymerization. By combining immunofluorescence staining with high-content imaging and analysis, this protocol allows for the simultaneous assessment of a compound's effect on microtubule structure and cell cycle progression. The detailed methodology and clear data presentation format are designed to facilitate the efficient evaluation of potential anti-cancer drug candidates targeting microtubule dynamics.

Preparing WAY-608094 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of WAY-608094 in cell culture experiments. This document includes information on the compound's mechanism of action, preparation of stock solutions, recommended working concentrations, and protocols for assessing its effects on cells.

Introduction

This compound, also known as WAY-262611, is a potent inhibitor of Dickkopf-1 (DKK1), a key negative regulator of the canonical Wnt signaling pathway.[1][2] By inhibiting the interaction of DKK1 with the LRP5/6 co-receptor, this compound effectively activates Wnt signaling.[1][2][3] The Wnt pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and migration, and its dysregulation is implicated in various diseases, notably cancer and osteoporosis.[2][3][4]

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 366.37 g/mol |

| Formulation | Often supplied as 10 mM in DMSO |

| Storage | Store at -20°C or -80°C |

| Stability | Up to 3 years at recommended storage |

Preparation of Stock and Working Solutions

Materials:

-

This compound (powder or in DMSO)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

-

Sterile, pyrogen-free pipette tips

Protocol for Preparing a 10 mM Stock Solution (from powder):

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.366 mg of this compound.

-

Dissolving: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM.

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions:

It is crucial to prepare fresh working solutions from the stock solution for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Experimental Design and Recommended Concentrations

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

| Parameter | Recommendation |

| Initial Concentration Range | 0.1 µM to 10 µM |

| Incubation Time | 24 to 72 hours, depending on the assay |

| Cell Seeding Density | Dependent on the proliferation rate of the cell line and the duration of the experiment. |

| Controls | Include an untreated control and a vehicle (DMSO) control. |

Cytotoxicity Assessment

Before proceeding with functional assays, it is essential to determine the cytotoxic potential of this compound on the chosen cell line. This can be achieved using various cytotoxicity assays.

Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 (lethal concentration 50%) value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow.

Caption: Mechanism of action of this compound in the canonical Wnt signaling pathway.

Caption: General experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols: WAY-608094 in Conditioned Avoidance Models

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the use of the compound WAY-608094 in conditioned avoidance models.

Despite a multi-step search strategy targeting the pharmacology, behavioral effects, and potential alternative names for this compound, no studies were identified that investigated its activity in this, or any other, behavioral paradigm. The chemical name, (2,3-Di-2-furanyl-6-quinoxalinyl)phenylmethanone, also did not yield any relevant results in the context of neuropharmacology or behavioral science.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and experimental workflows, for this compound in conditioned avoidance models.

General Principles of Conditioned Avoidance Models

Conditioned avoidance response (CAR) models are well-established behavioral paradigms used extensively in neuroscience and pharmacology to screen compounds for antipsychotic potential. These models assess the ability of a drug to reduce an animal's learned avoidance of an aversive stimulus without impairing the ability to escape the stimulus once it is present. This selective suppression of avoidance over escape behavior is a hallmark of clinically effective antipsychotic drugs.

A typical conditioned avoidance experiment involves the following stages:

-

Acquisition Training: An animal, typically a rat or mouse, is placed in a shuttle box with two compartments. A neutral conditioned stimulus (CS), such as a light or a tone, is presented, followed by an aversive unconditioned stimulus (US), usually a mild electric footshock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response). If the animal fails to move during the CS, it receives the shock and can terminate it by moving to the other compartment (an escape response).

-

Drug Testing: Once the animals have acquired a stable avoidance response, they are treated with the test compound (e.g., this compound) or a vehicle control. The number of avoidance responses, escape responses, and failures to escape are recorded.

Hypothetical Experimental Protocol for a Novel Compound in a Conditioned Avoidance Model

Had information on this compound been available, a detailed experimental protocol would have been constructed. Below is a generalized, hypothetical protocol to illustrate the type of information that would be included.

Objective: To evaluate the potential antipsychotic-like effects of this compound using a rat conditioned avoidance response model.

Materials:

-

Test Compound: this compound

-

Vehicle: e.g., 0.9% Saline with 1% Tween 80

-

Positive Control: Haloperidol (a typical antipsychotic)

-

Animals: Male Sprague-Dawley rats (250-300g)

-

Apparatus: Automated two-way shuttle boxes equipped with a grid floor for delivering footshock, a light source (CS), and infrared beams to detect animal location.

Experimental Workflow Diagram:

Application Notes and Protocols for Studying Sensory Gating Deficits with 5-HT6 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sensory gating is a fundamental neural process that filters redundant or irrelevant sensory information, preventing sensory overload and allowing for efficient cognitive processing. Deficits in sensory gating are a hallmark of several neuropsychiatric disorders, most notably schizophrenia. These deficits are thought to contribute to positive symptoms such as hallucinations and delusions, as well as cognitive fragmentation. Two of the most widely used translational paradigms to assess sensory gating in both humans and animal models are Prepulse Inhibition (PPI) of the startle reflex and P50 suppression of auditory evoked potentials.

The serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising target for the treatment of cognitive deficits in schizophrenia and other disorders. These receptors are almost exclusively expressed in the central nervous system, particularly in brain regions implicated in cognition and behavior. Antagonism of the 5-HT6 receptor has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for proper sensory gating.

Data Presentation: Efficacy of 5-HT6 Antagonists on Prepulse Inhibition

The following tables summarize the quantitative data from preclinical studies investigating the effects of selective 5-HT6 receptor antagonists on prepulse inhibition deficits induced by various pharmacological challenges in rats.

Table 1: Effect of Ro 4368554 on Apomorphine-Induced PPI Deficits [1]

| Treatment Group | Prepulse Intensity | % PPI (Mean ± SEM) |

| Vehicle + Vehicle | 75 dB | 45 ± 5 |

| Vehicle + Apomorphine (B128758) (0.5 mg/kg) | 75 dB | 20 ± 6* |

| Ro 4368554 (10 mg/kg) + Apomorphine (0.5 mg/kg) | 75 dB | 42 ± 7# |

| Vehicle + Vehicle | 85 dB | 65 ± 4 |

| Vehicle + Apomorphine (0.5 mg/kg) | 85 dB | 60 ± 5 |

| Ro 4368554 (10 mg/kg) + Apomorphine (0.5 mg/kg) | 85 dB | 63 ± 6 |

*p < 0.05 compared to Vehicle + Vehicle group #p < 0.05 compared to Vehicle + Apomorphine group

Table 2: Effect of SB-271046 and SB-399885 in Combination with Antipsychotics on MK-801-Induced PPI Deficits [2][3]

| Pre-treatment | Treatment | % PPI (Mean ± SEM) at 76 dB Prepulse |

| Vehicle | Vehicle | 68 ± 5 |

| Vehicle | MK-801 (0.1 mg/kg) | 25 ± 7* |

| SB-271046 (6 mg/kg) | MK-801 (0.1 mg/kg) | 30 ± 8 |

| Clozapine (2.5 mg/kg) | MK-801 (0.1 mg/kg) | 32 ± 6 |

| Clozapine (2.5 mg/kg) + SB-271046 (6 mg/kg) | MK-801 (0.1 mg/kg) | 55 ± 9# |

| Risperidone (1 mg/kg) | MK-801 (0.1 mg/kg) | 35 ± 7 |

| Risperidone (1 mg/kg) + SB-271046 (6 mg/kg) | MK-801 (0.1 mg/kg) | 60 ± 8# |

| Risperidone (1 mg/kg) + SB-399885 (3 mg/kg) | MK-801 (0.1 mg/kg) | 58 ± 7# |

*p < 0.05 compared to Vehicle + Vehicle group #p < 0.05 compared to respective single drug + MK-801 group

Experimental Protocols

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To assess sensorimotor gating by measuring the inhibitory effect of a weak auditory prepulse on the startle response to a subsequent strong auditory pulse.

Apparatus:

-

Startle response measurement system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect whole-body startle responses.

-

Computer with software to control stimulus presentation and record data.

Animals:

-

Male Wistar or Sprague-Dawley rats (250-350 g).

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow at least one week of acclimatization to the housing facility before testing.

-

Habituation: Place the rat in the startle chamber and allow a 5-minute acclimatization period with a continuous background white noise (e.g., 62-70 dB).

-

Stimulus Presentation: The test session consists of a series of trials with different stimulus conditions presented in a pseudorandom order. A typical session may include:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) to elicit a baseline startle response.

-

Prepulse-alone trials: A weak acoustic stimulus (e.g., 70, 73, 76 dB, or 5 and 15 dB above background; 20 ms duration) that does not elicit a startle response.

-

Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Data Acquisition: The startle response is measured as the peak amplitude of the sensor platform's movement within a defined time window (e.g., 100 ms) following the onset of the startling pulse.

-

Drug Administration:

-

To induce a PPI deficit, a psychomimetic agent such as MK-801 (0.1 mg/kg, i.p.) or apomorphine (0.5 mg/kg, s.c.) can be administered 15-30 minutes before the test session.

-

The 5-HT6 antagonist (e.g., SB-271046 at 6-9 mg/kg, i.p. or Ro 4368554 at 10 mg/kg, i.p.) is typically administered 15-30 minutes prior to the psychomimetic agent.

-

-

Data Analysis:

-

Calculate the percentage of prepulse inhibition (% PPI) for each prepulse intensity using the following formula: % PPI = 100 - [ (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100

-

Statistical analysis is typically performed using ANOVA to compare % PPI across different treatment groups and prepulse intensities.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. 5-HT6 receptor antagonist reversal of emotional learning and prepulse inhibition deficits induced by apomorphine or scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-administration of 5-HT6 receptor antagonists with clozapine, risperidone, and a 5-HT2A receptor antagonist: effects on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-administration of 5-HT6 receptor antagonists with clozapine, risperidone, and a 5-HT2A receptor antagonist: effects on prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of WAY-608094 in the 5-Choice Serial Reaction Time Test: A Proposed Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Choice Serial Reaction Time Test (5-CSRTT) is a cornerstone of behavioral neuroscience for assessing visuospatial attention and motor impulsivity in rodents, serving as a translational model for human conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia.[1][2] WAY-608094 is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor. While direct experimental evidence of this compound application in the 5-CSRTT is not currently available in published literature, the critical role of the 5-HT2C receptor in executive functions, including attention and response inhibition, suggests its potential utility in this paradigm.[3][4][5] This document outlines a proposed application and protocol for evaluating the effects of this compound in the 5-CSRTT, based on the known functions of the 5-HT2C receptor.

Hypothesized Effects of this compound in the 5-CSRTT

Activation of 5-HT2C receptors has been shown to modulate dopamine (B1211576) and norepinephrine (B1679862) release in brain regions critical for executive function, such as the prefrontal cortex. Studies involving genetic knockout of the 5-HT2C receptor in mice have demonstrated impairments in attentional processes within the 5-CSRTT.[3][4][5] Conversely, pharmacological blockade of 5-HT2C receptors with antagonists has been shown to decrease response inhibition.[3][4][5] Therefore, it is hypothesized that acute administration of a 5-HT2C agonist like this compound could potentially enhance attentional performance and/or increase impulse control in the 5-CSRTT. Specifically, this compound might be expected to:

-

Improve Accuracy: Increase the percentage of correct responses, particularly under challenging conditions (e.g., shortened stimulus duration).

-

Reduce Impulsivity: Decrease the number of premature responses made during the inter-trial interval.

-

Modulate Reaction Times: Potentially alter the speed of correct responses.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes the hypothesized dose-dependent effects of this compound on key performance indicators in the 5-CSRTT. These are projected outcomes and require experimental validation.

| Treatment Group | Dose (mg/kg) | Accuracy (% Correct) | Omissions (%) | Premature Responses | Correct Reaction Time (s) | Reward Collection Latency (s) |

| Vehicle | 0 | 80 ± 5 | 10 ± 3 | 15 ± 4 | 0.8 ± 0.1 | 1.5 ± 0.2 |

| This compound | 0.1 | 82 ± 4 | 9 ± 2 | 12 ± 3 | 0.8 ± 0.1 | 1.5 ± 0.2 |

| This compound | 0.3 | 88 ± 5 | 8 ± 2 | 8 ± 2 | 0.75 ± 0.1 | 1.6 ± 0.2 |

| This compound | 1.0 | 85 ± 6 | 12 ± 4 | 10 ± 3 | 0.85 ± 0.1 | 1.8 ± 0.3 |

* Indicates a statistically significant difference from the vehicle group (p < 0.05). Data are presented as mean ± SEM.

Experimental Protocols

A detailed methodology for conducting a 5-CSRTT experiment to evaluate the effects of this compound is provided below.

Animals

-

Species: Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).

-

Housing: Single or pair-housed in a temperature-controlled vivarium (21±2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM).

-

Food Restriction: Animals should be food-restricted to 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water is available ad libitum.

Apparatus

-

Standard 5-CSRTT operant chambers equipped with five square apertures arranged on a curved wall.

-

Each aperture should contain a stimulus light and an infrared detector to register nose-pokes.

-

A food magazine on the opposite wall should deliver a food reward (e.g., 45 mg sucrose (B13894) pellets).

-

The chamber should be enclosed in a sound-attenuating box with a fan for ventilation and white noise.

Training Protocol

The training protocol is adapted from standard procedures and consists of several stages:

-

Habituation: Acclimatize the rats to the operant chamber for 15-30 minutes.

-

Magazine Training: Train the rats to retrieve the food reward from the magazine.

-

Initial Training: A single aperture is illuminated for an extended duration (e.g., 30 seconds) until the rat makes a nose-poke, at which point a reward is delivered. This is repeated for all five apertures.

-

Sustained Attention Training:

-

Stimulus Duration: Gradually decrease the stimulus duration from 5 seconds to a baseline of 0.5 seconds.

-

Inter-Trial Interval (ITI): A fixed ITI of 5 seconds is used.

-

Limited Hold: A 5-second limited hold period follows the stimulus presentation, during which a correct response will be rewarded.

-

Time-out: An incorrect response or a premature response results in a 5-second time-out period with the house light extinguished.

-

-

Baseline Performance: Training continues until the animals reach a stable baseline performance of ≥80% accuracy and ≤20% omissions over three consecutive days.

Drug Administration

-

Compound: this compound dissolved in a suitable vehicle (e.g., 0.9% saline).

-

Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Dose Range: A dose-response curve should be established (e.g., 0.1, 0.3, and 1.0 mg/kg).

-

Timing: Administer the compound 30 minutes prior to the start of the behavioral session.

-

Design: A within-subjects Latin square design is recommended, where each animal receives each treatment condition in a counterbalanced order.

Data Analysis

The following parameters should be recorded and analyzed:

-

Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100%.

-

Omissions: (Number of trials with no response / Total number of trials) x 100%.

-

Premature Responses: Number of responses during the ITI.

-

Correct Reaction Time: Latency from stimulus onset to a correct nose-poke.

-

Reward Collection Latency: Latency from a correct response to retrieval of the reward.

Statistical analysis should be performed using repeated measures ANOVA, with drug dose as the within-subjects factor. Post-hoc tests (e.g., Dunnett's or Tukey's) can be used for pairwise comparisons.

Visualizations

Experimental Workflow

References

- 1. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]

- 2. Behavioral models of impulsivity in relation to ADHD: Translation between clinical and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of serotonin (5-HT)2C receptors on executive control processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Serotonin (5-HT)2C Receptors On Executive Control Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of WAY-608094

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-608094 is a phenyl(2,3-di(furan-2-yl)quinoxalin-6-yl)methanone compound with the chemical formula C₂₃H₁₄N₂O₃ and a molecular weight of 366.37 g/mol [1][2]. Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for bioanalysis. Additionally, it explores the potential involvement of this compound in the Wnt/β-catenin signaling pathway.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and robustness. The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection.

Experimental Protocol: LC-MS/MS Quantification of this compound in Rat Plasma

This protocol is a representative method and may require optimization based on the specific laboratory equipment and matrix used.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.

-

To 50 µL of rat plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (IS). The choice of IS should be a structurally similar compound with different mass-to-charge ratio, and it should be added at a concentration that yields a consistent and reproducible response.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating this compound.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The precursor ion will be the protonated molecule [M+H]⁺, which has a theoretical m/z of 367.37. The product ion would need to be determined by infusing a standard solution of this compound and optimizing the collision energy to obtain a stable and intense fragment.

-

Internal Standard (IS): The precursor and product ions for the selected IS would need to be optimized similarly.

-

-

Gas Temperatures and Flow Rates: These parameters (e.g., nebulizer gas, heater gas) should be optimized for the specific instrument to achieve maximal signal intensity.

4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

The following tables summarize the expected quantitative data from a validated LC-MS/MS method for this compound.

Table 1: Calibration Curve Parameters

| Parameter | Expected Value |

| Linear Range (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Weighting Factor | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| LLOQ (1) | ± 20% | ≤ 20% |

| Low QC (3) | ± 15% | ≤ 15% |

| Mid QC (100) | ± 15% | ≤ 15% |

| High QC (800) | ± 15% | ≤ 15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Signaling Pathway Involvement: Wnt/β-catenin Pathway

While the precise molecular target of this compound is not definitively established in the public domain, there are indications that it may modulate the Wnt/β-catenin signaling pathway. The Wnt pathway is a critical regulator of cellular processes such as proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is implicated in various diseases, including cancer.

The canonical Wnt pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.

Diagrams

Below are diagrams illustrating the experimental workflow for LC-MS/MS analysis and the canonical Wnt/β-catenin signaling pathway.

Caption: Experimental workflow for the quantification of this compound.

Caption: The canonical Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols for Electrophysiological Recording with WAY-100635 Administration

For Researchers, Scientists, and Drug Development Professionals

Note on Compound Name: The compound "WAY-163909" specified in the topic is a 5-HT2C receptor agonist. The content herein focuses on WAY-100635 , a potent, selective, and silent 5-HT1A receptor antagonist, which is extensively used in electrophysiological studies and is likely the intended compound of interest.

Introduction

WAY-100635 is a highly selective and silent antagonist for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating an IC50 of 1.35 nM for displacing [3H]8-OH-DPAT from rat hippocampal 5-HT1A receptors and exhibiting over 100-fold selectivity against other CNS receptors.[1][2] Its "silent" antagonist profile means it has no intrinsic agonist activity, making it an invaluable tool for elucidating the physiological roles of 5-HT1A receptors in neuronal excitability and synaptic transmission. These application notes provide detailed protocols for the use of WAY-100635 in both in vivo and in vitro electrophysiological recordings, along with key quantitative data and visualizations of relevant pathways and workflows.

Mechanism of Action

WAY-100635 acts as a competitive antagonist at 5-HT1A receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, lead to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a decrease in neuronal firing rate. By blocking these receptors, WAY-100635 prevents the inhibitory effects of endogenous serotonin or exogenous 5-HT1A agonists (like 8-OH-DPAT), thus disinhibiting the neuron. This is particularly relevant for serotonergic neurons in the dorsal raphe nucleus (DRN), where 5-HT1A receptors act as autoreceptors, and for postsynaptic 5-HT1A receptors in regions like the hippocampus.[1][4]

Signaling Pathway

Quantitative Data

The following tables summarize the electrophysiological effects of WAY-100635 from published studies.

In Vitro Electrophysiology Data

| Brain Region | Neuron Type | Preparation | WAY-100635 Concentration | Observed Effect | Reference |

| Hippocampus (CA1) | Pyramidal Cells | Rat Brain Slices | 10 nM | No effect on baseline membrane potential, input resistance, or EPSPs. Fully antagonized 5-HT-induced hyperpolarization and reduction in EPSP amplitude.[4][5] | [4][5] |

| Dorsal Raphe Nucleus | Serotonergic Neurons | Rat Brain Slices | Dose-dependent | Blocked the inhibitory effects of 5-HT1A agonists on neuronal firing.[1][2] | [1][2] |

In Vivo Electrophysiology Data

| Brain Region | Neuron Type | Animal Model | WAY-100635 Dose & Route | Observed Effect | Reference |

| Dorsal Raphe Nucleus | Serotonergic Neurons | Anesthetized Rat | 0.003-0.1 mg/kg (s.c.) | Potently antagonized the 8-OH-DPAT-induced inhibition of neuronal firing.[1] | [1] |

| Dorsal Raphe Nucleus | Serotonergic Neurons | Anesthetized Guinea Pig | 0.125 mg/kg (i.v.) | Produced a right-ward shift in the dose-response curve for 8-OH-DPAT-induced inhibition of firing, indicating competitive antagonism. Also dose-dependently increased basal firing rate.[3] | [3] |

| Hippocampus (CA3) | Pyramidal Neurons | Anesthetized Rat | 250 µg/kg (i.v.) | Did not alter the firing rate of hippocampal neurons on its own in control rats.[6] | [6] |

| Micturition Reflex Pathway | N/A | Anesthetized Rat | 0.3-3 mg/kg (i.v.) or 30-100 µg (i.t.) | Dose-dependently abolished rhythmic bladder contractions.[7] | [7] |

Experimental Protocols

In Vitro Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol is designed to assess the effect of WAY-100635 on synaptic transmission and neuronal excitability in CA1 pyramidal neurons.

4.1.1 Solutions and Reagents

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2 to a final pH of 7.4.[8]

-

Intracellular Solution: (in mM) 115 K-Gluconate, 20 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 10 Na-phosphocreatine, and 0.1% Biocytin. Adjust pH to 7.2 with KOH.[8]

-

WAY-100635 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilute in aCSF to the final working concentration (e.g., 10 nM - 1 µM) on the day of the experiment. The final DMSO concentration should be <0.1%.

4.1.2 Protocol Steps

-

Slice Preparation: Anesthetize a young adult rat and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold aCSF.

-

Slice Recovery: Incubate slices in a holding chamber with oxygenated aCSF at 35°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 32-34°C.

-

Neuron Identification: Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) optics.

-

Patch-Clamp Recording: Obtain a gigaseal (>1 GΩ) and establish a whole-cell configuration. Record baseline electrophysiological properties (resting membrane potential, input resistance, action potential firing characteristics).

-

WAY-100635 Application: After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of WAY-100635 (e.g., 10 nM). Allow at least 10-15 minutes for the drug to equilibrate in the slice.

-

Data Acquisition:

-

To test for antagonism: After WAY-100635 pre-incubation, co-apply a 5-HT1A agonist (e.g., 10 µM 5-HT or 300 nM 5-CT) and record changes in membrane potential, input resistance, or evoked postsynaptic potentials (EPSPs).[4][5]

-

To test for intrinsic effects: Record baseline parameters before and after WAY-100635 application alone. Studies show WAY-100635 has no intrinsic effect on the basal properties of CA1 neurons.[4][5]

-

-

Washout: Switch the perfusion back to standard aCSF to wash out the drugs.

In Vivo Single-Unit Recording in the Dorsal Raphe Nucleus (DRN)

This protocol is for recording the extracellular activity of single serotonergic neurons in the DRN of an anesthetized rat to investigate the effects of systemically administered WAY-100635.

4.2.1 Animal Preparation and Surgery

-

Anesthetize a male Sprague-Dawley or Wistar rat (e.g., with chloral (B1216628) hydrate, 400 mg/kg, i.p., with maintenance doses as needed).[9]

-

Cannulate the lateral tail vein for intravenous (i.v.) drug administration.

-

Place the animal in a stereotaxic frame.

-

Perform a craniotomy over the DRN (coordinates relative to bregma: AP -7.6 to -8.0 mm; ML 0.0 mm; DV -5.5 to -7.0 mm).

4.2.2 Recording and Drug Administration

-

Lower a glass microelectrode (filled with 2 M NaCl and pontamine sky blue for histological verification) into the DRN.

-

Identify serotonergic neurons based on their characteristic slow (0.5-4 Hz), regular, and rhythmic firing pattern.

-

Record a stable baseline firing rate for at least 5-10 minutes.

-

Administer WAY-100635 intravenously or subcutaneously.

-

To test for antagonism: First, administer a 5-HT1A agonist like 8-OH-DPAT (e.g., 5-20 µg/kg, i.v.) to induce a complete inhibition of firing. Once the firing is suppressed, administer WAY-100635 (e.g., starting at 0.1 mg/kg, i.v.) to observe the reversal of this inhibition.[3]

-

To test for intrinsic effects: Administer WAY-100635 alone (e.g., 0.025-0.5 mg/kg, i.v.) and observe any changes in the basal firing rate. An increase in firing rate suggests that the 5-HT1A autoreceptors are tonically active and that WAY-100635 is blocking this endogenous inhibition.

-

-

Record the neuronal activity continuously throughout the drug administration and for a sufficient period afterward to observe the full effect and any potential recovery.

-

At the end of the experiment, eject pontamine sky blue from the electrode tip for histological verification of the recording site.

Experimental Workflows and Diagrams